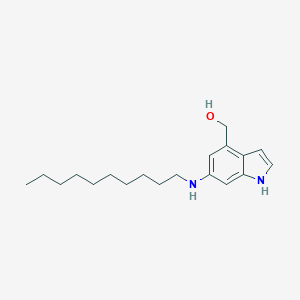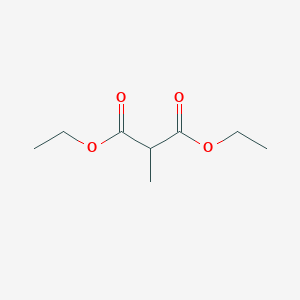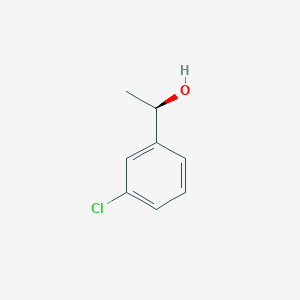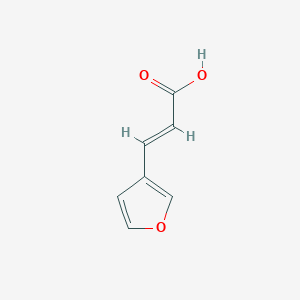
Acide 3-(3-pyridyl)acrylique
Vue d'ensemble
Description
3-(3-Pyridyl)acrylic acid, also known as 3-(3-Pyridyl)acrylic acid, is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détection électrochimique
L'acide 3-(3-pyridyl)acrylique a été utilisé dans la fabrication d'une membrane polymère conductrice aux excellentes performances . Cette membrane, obtenue par intégration de nanotubes de carbone multicouches carboxylés (MWCNTs) et de poly(trans-3-(3-pyridyl)acide acrylique) (PPAA), a été utilisée pour la détection électrochimique simultanée du catéchol (CC) et de l'hydroquinone (HQ) . La membrane a présenté un effet électrocatalytique évident sur le CC et le HQ, en raison de l'effet synergique du PPAA et des MWCNTs .
Synthèse de composés organiques
L'this compound est utilisé dans la synthèse de divers composés, tels que les médicaments à base de pyridine et d'autres composés organiques. Ses propriétés uniques en font une ressource précieuse en recherche scientifique.
Catalyse
L'this compound est également utilisé en catalyse. Sa structure et ses propriétés uniques peuvent améliorer l'activité catalytique de certaines réactions.
Conception de médicaments
L'this compound est utilisé dans la conception de médicaments. Son cycle pyridine peut interagir avec les cibles biologiques, ce qui en fait un composant utile dans la conception de nouveaux médicaments.
Matériaux luminescents
L'this compound a été utilisé comme un lien organique pour connecter les métaux des blocs d et f afin de former un polymère de coordination hétérométallique 3D avec des propriétés de luminescence . Cela en fait un candidat potentiel pour le développement de nouveaux matériaux luminescents
Mécanisme D'action
Target of Action
The primary target of 3-(3-Pyridyl)acrylic acid is d and f block metals . It acts as a bifunctional ligand with both hard and soft coordination sites, which makes it suitable for constructing heterometallic complexes .
Mode of Action
3-(3-Pyridyl)acrylic acid interacts with its targets (d and f block metals) to form a 3D heterometallic coordination polymer . This interaction results in changes at the molecular level, leading to the creation of a luminescent property .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis ofethyl trans-3-(3-pyridyl)acrylate via esterification .
Result of Action
The molecular and cellular effects of 3-(3-Pyridyl)acrylic acid’s action include the formation of a 3D heterometallic coordination polymer with luminescence property . It’s also used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .
Action Environment
The action, efficacy, and stability of 3-(3-Pyridyl)acrylic acid can be influenced by various environmental factors. For instance, it’s recommended to use the compound in a well-ventilated area to prevent concentration in hollows and sumps .
Analyse Biochimique
Biochemical Properties
3-(3-Pyridyl)acrylic acid interacts with various enzymes and proteins. It has been used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B . Furthermore, it is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Cellular Effects
It has been reported that trans-3-aryl acrylic acids and their analogs exhibit antiviral activity against tobacco mosaic virus (TMV) .
Molecular Mechanism
It has been used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer . This suggests that it may interact with biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It has been used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .
Propriétés
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Pyridylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19337-97-4, 1126-74-5 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)




![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
